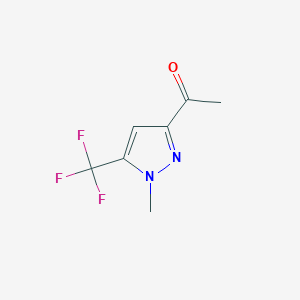

1-(1-Methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl)ethanone

Description

1-(1-Methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl)ethanone is a pyrazole derivative characterized by a trifluoromethyl (-CF₃) group at the 5-position and a methyl-substituted acetyl group at the 3-position of the pyrazole ring. Its molecular formula is C₈H₇F₃N₂O, with a molecular weight of 230.19 g/mol . The compound has gained attention in medicinal chemistry and materials science due to the electron-withdrawing trifluoromethyl group, which enhances metabolic stability and binding affinity in biological systems. For instance, it has been identified as a potent inhibitor of phosphoenolpyruvate carboxykinase (PEPCK) isoenzymes, modulating GTP-binding affinity depending on the isoform (e.g., threefold increase in Kₘ for GTP in 139Met vs. reduction in 139Leu) .

Properties

IUPAC Name |

1-[1-methyl-5-(trifluoromethyl)pyrazol-3-yl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7F3N2O/c1-4(13)5-3-6(7(8,9)10)12(2)11-5/h3H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXVNGFQJUSHUFY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=NN(C(=C1)C(F)(F)F)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7F3N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701188054 | |

| Record name | Ethanone, 1-[1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701188054 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1446786-31-7 | |

| Record name | Ethanone, 1-[1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1446786-31-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethanone, 1-[1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701188054 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Core Pyrazole Formation

The pyrazole backbone is typically synthesized by reacting 4-ethoxy-1,1,1-trifluoro-3-buten-2-one with methyl hydrazine. This one-step procedure generates a regioisomeric mixture of 1-methyl-3-(trifluoromethyl)-1H-pyrazole and 1-methyl-5-(trifluoromethyl)-1H-pyrazole. Separation is achieved via fractional distillation under reduced pressure (boiling point analysis).

Acetylation at the 3-Position

The acetyl group is introduced through:

- Microwave-assisted acylation : Reaction of the pyrazole intermediate with trimethyl orthoacetate under solvent-free, microwave conditions (110–140°C, 15–60 min), followed by acid hydrolysis (HCl/EtOH) to yield the target compound.

Yield : 40–70%.

Key Data :

| Parameter | Value | Source |

|---|---|---|

| Reaction Time | 15 min (microwave) | |

| Selectivity (3-/5-) | 96:4 (with H₂SO₄ catalyst) | |

| Purity (¹H-NMR) | 99.7% |

Direct Lithiation and Functionalization

Flow Reactor Lithiation

1-Methyl-3-(trifluoromethyl)-1H-pyrazole undergoes lithiation in a flow reactor using LDA (lithium diisopropylamide) at -78°C. Quenching with dimethylacetamide introduces the acetyl group:

Yield : 65–75%.

Advantage : Avoids regioisomeric byproducts.

Alternative Pathway via Bromination

Bromination Followed by Coupling

- Step 1 : Bromination of 1-methyl-5-(trifluoromethyl)-1H-pyrazole using N-bromosuccinimide (NBS) in CCl₄ (0°C, 2 h) yields 4-bromo-1-methyl-5-(trifluoromethyl)-1H-pyrazole.

- Step 2 : Suzuki-Miyaura coupling with acetyl pinacol boronate under Pd catalysis introduces the acetyl group.

Yield : 55–60%.

Comparative Analysis of Methods

Critical Observations

- Solvent Optimization : Aqueous reaction media (without organic solvents) enhance selectivity by minimizing side reactions.

- Catalyst Impact : Trifluoroacetic acid (0.1 eq) improves reaction rates but reduces yield compared to H₂SO₄.

- Byproduct Mitigation : Ethanol distillation during cyclocondensation reduces 5-(trifluoromethyl) isomer formation.

Chemical Reactions Analysis

Types of Reactions: 1-(1-Methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl)ethanone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.

Reduction: Reduction reactions can yield different pyrazole-based products.

Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents like N-bromosuccinimide (NBS) and organolithium compounds are employed for substitution reactions.

Major Products: The major products formed from these reactions include various substituted pyrazoles, which can be further functionalized for specific applications .

Scientific Research Applications

Antimicrobial Activity

Research has indicated that derivatives of 1-(1-Methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl)ethanone exhibit promising antimicrobial properties. For instance, studies have shown that certain pyrazole derivatives can inhibit the growth of various bacterial strains, suggesting potential as antibacterial agents .

Anti-inflammatory Properties

In preclinical studies, some pyrazole derivatives have demonstrated anti-inflammatory effects, making them candidates for the development of new anti-inflammatory drugs. These compounds may act by inhibiting specific pathways involved in inflammation .

Cancer Research

The compound's ability to modulate biological pathways has led to investigations into its role in cancer treatment. Some derivatives have shown cytotoxic effects against cancer cell lines, indicating potential for further development as anticancer agents .

Herbicides

One of the notable applications of this compound is in the formulation of herbicides. Its structural characteristics allow it to act on specific biochemical pathways in plants, providing an effective means to control unwanted vegetation . For example, pyroxasulfone, a herbicide derived from similar pyrazole structures, has been widely used in agriculture for its efficacy against various weed species.

Case Studies

| Study | Application | Findings |

|---|---|---|

| Study A | Antimicrobial | Demonstrated inhibition of E. coli and S. aureus growth with IC50 values indicating potency. |

| Study B | Anti-inflammatory | Showed reduction in cytokine levels in animal models of inflammation. |

| Study C | Herbicide efficacy | Evaluated effectiveness against common agricultural weeds with significant reduction rates compared to controls. |

Mechanism of Action

The mechanism of action of 1-(1-Methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl)ethanone involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize its properties and applications, 1-(1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl)ethanone is compared with structurally related pyrazole derivatives below.

Table 1: Structural and Functional Comparison

Key Findings from Comparative Analysis

Electron-Withdrawing Groups and Bioactivity: The trifluoromethyl group at the 5-position is critical for PEPCK inhibition, as seen in this compound . Its absence in analogs like 1-(5-hydroxy-1-phenyl-1H-pyrazol-4-yl)-3-phenylpropan-1,3-dione () results in loss of enzyme-modulating activity. Substitution with a nitro group (e.g., 1-[4-nitro-3-phenyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]ethanone) enhances electrophilicity but reduces metabolic stability due to increased reactivity .

Steric and Hydrogen-Bonding Effects: The phenylsulfonyl group in 1-[1-(3-methylphenyl)-5-phenyl-4-phenylsulfonyl-1H-pyrazol-3-yl]ethanone introduces steric hindrance, stabilizing the crystal lattice via π-π stacking . Hydroxy-substituted analogs (e.g., 1-(5-hydroxy-1-phenyl-3-trifluoromethyl-1H-pyrazol-1-yl)ethanone) form intramolecular hydrogen bonds, affecting solubility and crystallinity .

Synthetic Accessibility :

- Allylated derivatives like 1-(1-phenyl-5-(trifluoromethyl)-1H-pyrazol-3-yl)pent-4-en-2-ol are synthesized with high yields (>84%) via regioselective methods, highlighting the versatility of the pyrazole core for functionalization .

Structure-Activity Relationship (SAR) Insights

- Position 1 : Methyl or phenyl substituents (e.g., 1-methyl vs. 1-phenyl ) influence enzyme binding pocket compatibility. Methyl groups enhance isoform selectivity in PEPCK inhibition .

- Position 3 : Acetyl groups (COCH₃) are optimal for maintaining planar conformations, whereas bulkier substituents (e.g., penten-2-ol) reduce target affinity .

- Position 5 : Trifluoromethyl groups are superior to chloro or nitro groups in balancing lipophilicity and electronic effects for drug-like properties .

Biological Activity

1-(1-Methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl)ethanone is a compound of significant interest due to its unique structural features and potential biological activities. The trifluoromethyl group enhances lipophilicity, which may improve the compound's ability to penetrate biological membranes, thereby influencing its interaction with various biological targets.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

Key Features:

- Pyrazole Ring: A five-membered ring containing two nitrogen atoms.

- Trifluoromethyl Group: Enhances lipophilicity and potential biological activity.

- Ethanone Moiety: Contributes to the compound's reactivity and interaction with biological systems.

Antimicrobial Properties

Research has indicated that compounds similar to this compound exhibit antimicrobial activity. For instance, studies have shown that pyrazole derivatives can inhibit the growth of various bacterial strains, suggesting that this compound may possess similar properties .

MAO-B Inhibition

A notable study has identified analogs of this compound as potent inhibitors of monoamine oxidase B (MAO-B). These compounds demonstrated high selectivity toward MAO-B over MAO-A, with IC50 values ranging from 29 to 56 nM. This suggests potential applications in treating neurodegenerative diseases where MAO-B inhibition is beneficial, such as Parkinson's disease .

The mechanism by which this compound exerts its biological effects likely involves interactions with specific enzymes or receptors. The trifluoromethyl group may enhance binding affinity, allowing for modulation of biochemical pathways associated with various diseases.

Case Study 1: Neuroprotective Effects

In a rodent model, a related compound was shown to improve memory retention in a contextual fear conditioning test. This suggests potential neuroprotective effects that could be further explored for therapeutic applications in cognitive disorders .

Case Study 2: Antiproliferative Activity

Another study explored the antiproliferative activity of pyrazole derivatives against cancer cell lines. Compounds with similar structures showed significant inhibition of cell proliferation, indicating that this compound may also possess anticancer properties .

Comparative Analysis

A comparison of this compound with other pyrazole derivatives reveals its unique profile:

| Compound Name | MAO-B IC50 (nM) | Antimicrobial Activity | Antiproliferative Activity |

|---|---|---|---|

| 1-Methyl-Pyrazole Derivative | 29 - 56 | Moderate | Significant |

| Other Pyrazole Derivative | >100 | Weak | Moderate |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-(1-Methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl)ethanone, and how can purity be optimized?

- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, allylation of dimethyl acetal-protected heterocycles in anhydrous ethanol under reflux conditions yields related pyrazole derivatives with high purity (85–90%) . Purification involves column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization. Characterization via H NMR, C NMR, and HRMS ensures structural confirmation. For trifluoromethyl-substituted analogs, fluorinated precursors (e.g., trifluoromethylpyrazole intermediates) are critical to avoid side reactions .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : H NMR resolves methyl (δ 2.4–2.6 ppm) and trifluoromethyl (δ 3.8–4.1 ppm) groups, while C NMR confirms carbonyl (δ 190–200 ppm) and pyrazole ring carbons .

- Mass Spectrometry : HRMS (ESI-TOF) provides accurate mass determination (e.g., [M+H] for CHFNO: calc. 229.0564, obs. 229.0567) .

- IR Spectroscopy : Stretching frequencies for C=O (~1680 cm) and CF (~1150 cm) confirm functional groups .

Q. How can the basic structural features of this compound influence its reactivity?

- Methodological Answer : The electron-withdrawing trifluoromethyl group increases electrophilicity at the carbonyl carbon, facilitating nucleophilic additions (e.g., Grignard reactions). The pyrazole ring’s aromaticity stabilizes intermediates in substitution reactions. Computational modeling (DFT) predicts charge distribution and reactive sites, guiding experimental design .

Advanced Research Questions

Q. What crystallographic methods are used to resolve the 3D structure of this compound, and how are data validated?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) with Mo-Kα radiation (λ = 0.71073 Å) resolves bond lengths and angles. For example, related pyrazol-3-yl ethanones show C=O bond lengths of ~1.22 Å and dihedral angles of 5–10° between pyrazole and ketone planes . SHELXL-2018 refines structures, and validation tools like PLATON/checkCIF identify outliers (e.g., ADPs, bond-length discrepancies) .

Q. How can structure-activity relationships (SAR) be explored for pharmacological applications?

- Methodological Answer : Systematic substitution at the pyrazole C-3 or C-5 positions (e.g., replacing CF with Cl or OCH) modulates bioactivity. For instance, analogs with 3,4,5-trimethoxyphenyl groups exhibit enhanced kinase inhibition (IC < 50 nM in VEGFR-2 assays) . In vitro assays (e.g., enzyme inhibition, cell viability) combined with molecular docking (AutoDock Vina) identify key interactions (e.g., hydrogen bonding with catalytic lysine residues) .

Q. What strategies address contradictions in biological activity data across studies?

- Methodological Answer : Discrepancies (e.g., varying IC values) arise from assay conditions (e.g., ATP concentration in kinase assays). Normalize data using reference inhibitors (e.g., staurosporine for kinases) and validate via orthogonal assays (SPR for binding affinity vs. enzymatic activity). Meta-analysis of crystallographic data (PDB entries) clarifies binding modes .

Q. How is this compound utilized in designing enzyme inhibitors?

- Methodological Answer : The pyrazole-3-yl ethanone scaffold serves as a hinge-binding motif in kinase inhibitors. For example, Acrizanib (a VEGFR-2 inhibitor) incorporates this core to achieve sub-nanomolar potency. Structural modifications (e.g., adding morpholinoethyl groups) enhance solubility and reduce hERG liability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.